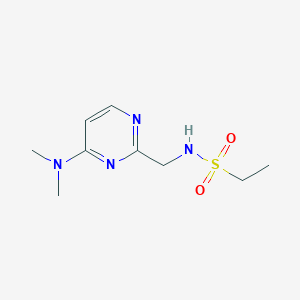

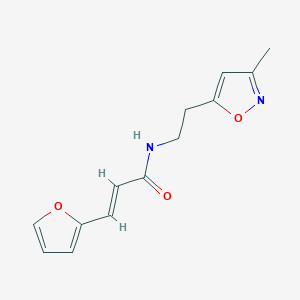

![molecular formula C23H23N5 B2491984 2-(2-甲基苯基)-4-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶 CAS No. 1326870-25-0](/img/structure/B2491984.png)

2-(2-甲基苯基)-4-(4-苯基哌嗪-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrazole derivatives, including those structurally related to the compound , typically involves the reaction of hydrazines with various ketones, aldehydes, or their analogs. For instance, the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles was achieved by reacting isoflavones with hydrazine hydrate, indicating a versatile approach to synthesizing pyrazole derivatives through the reaction of complementary organic compounds under specific conditions (Lévai et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using NMR spectroscopy and theoretical calculations, which provide insights into the compound's electronic structure, tautomerism, and intramolecular interactions. For example, the study by Lévai et al. (2007) discusses the presence of intramolecular hydrogen bonds in pyrazole annular tautomers, highlighting the complex nature of these compounds' molecular structures.

Chemical Reactions and Properties

Pyrazole derivatives are known to undergo a variety of chemical reactions, including cyclocondensation, oxidation, and reactions with various reagents to form new compounds with potential biological activities. The reactivity of 1-(2-nitrophenyl)-5-aminopyrazoles under basic conditions leading to the formation of pyrazolo[5,1-c][1,2,4]benzotriazine oxides exemplifies the diverse reactivity of these compounds (Costanzo et al., 1994).

科学研究应用

合成和表征

- 已广泛报道了与“2-(2-甲基苯基)-4-(4-苯基哌嗪-1-基)吡唑并[1,5-a]吡嗪”结构相关的化合物的合成和表征。这些化合物,包括吡唑和吡唑烯,是通过各种化学反应合成的,并利用NMR光谱和元素分析等技术对它们的结构和纯度方面进行表征。这些合成途径为开发具有潜在生物活性的新化合物提供了见解(Lam et al., 2022)。

生物活性

- 具有吡唑并[1,5-a]吡嗪骨架的化合物已被研究其药理特性。例如,一些衍生物已显示出对各种癌细胞系具有显著的抗肿瘤活性,突显了它们作为抗癌剂的潜力。这些发现得到了体外评估和WST-1测定等评估细胞生长抑制效果的支持(Gomha et al., 2015)。

抗菌和抗真菌评价

- 含有吡唑并[1,5-a]吡嗪基团的新衍生物已被合成并评估其抗菌和抗真菌活性。这些研究已确定了对细菌菌株(如金黄色葡萄球菌、枯草杆菌、铜绿假单胞菌)和真菌菌株(包括白念珠菌和酵母菌)具有显著效果的化合物,为开发抗菌剂提供了新途径(Kamal et al., 2015)。

染料和颜料应用

- 对吡唑并[1,5-a]吡嗪衍生物的研究还扩展到它们在染料和颜料中的应用,特别是对涤纶纤维的应用。合成的杂环化合物已被评估其在各种溶剂中的溶剂致色性行为,研究结果表明它们在工业染色过程中的潜在实用性(Karcı, 2005)。

药代动力学和代谢

- 已研究了相关化合物的药代动力学特性、代谢和分布,以了解它们在生物系统中的行为。这些研究对评估这类化合物作为治疗剂的潜力至关重要,为了解它们的吸收、分布、代谢和排泄(ADME)特性提供了见解(Sutton et al., 1994)。

属性

IUPAC Name |

2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWQJUSCEMIOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)